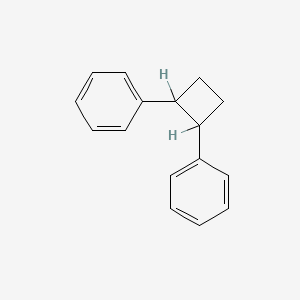

1,2-Diphenylcyclobutane

Beschreibung

1, 2-Diphenylcyclobutane, also known as (3-phenylbutyl)benzene or ethanesulfonamide, belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 1, 2-Diphenylcyclobutane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2-diphenylcyclobutane is primarily located in the membrane (predicted from logP).

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-phenylcyclobutyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERGGMDNGDDGPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864104 | |

| Record name | cyclobutane, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3018-21-1 | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3018-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cyclobutane, 1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Diphenylcyclobutane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,2-Diphenylcyclobutane from Styrene: Mechanisms and Methodologies

This guide provides an in-depth exploration of the synthetic pathways leading to 1,2-diphenylcyclobutane from the dimerization of styrene. It is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the core mechanisms, stereochemical outcomes, and practical experimental protocols. We will dissect the nuances of both thermal and photochemical routes, emphasizing the causality behind experimental choices and the factors governing product distribution.

Introduction: The Dimerization of Styrene

The [2+2] cycloaddition of styrene to form 1,2-diphenylcyclobutane is a classic transformation in organic chemistry. The resulting cyclobutane ring, a strained four-membered carbocycle, is a valuable structural motif found in various complex molecules and materials.[1] The dimerization yields two primary stereoisomers: cis-1,2-diphenylcyclobutane and trans-1,2-diphenylcyclobutane.[2][3][4] The selective synthesis of one isomer over the other is a key challenge, the solution to which lies in a deep understanding of the underlying reaction mechanisms. This guide will illuminate two principal pathways: thermal cycloaddition and photochemical cycloaddition, both of which proceed through a common, pivotal intermediate.

Part 1: The Thermal [2+2] Cycloaddition Mechanism

The thermal dimerization of styrene is a well-established method that proceeds through a stepwise, non-concerted mechanism.[5] At elevated temperatures, typically above 100°C, two styrene molecules overcome the activation barrier to form a 1,4-diradical intermediate.[5][6] This diradical is the central hub from which all subsequent products are formed.

The formation of this intermediate is the rate-determining step. Once formed, the 1,4-diradical has two primary fates:

-

Ring Closure: The diradical can undergo intramolecular cyclization to form the C1-C4 bond, yielding the cyclobutane ring. Due to free rotation around the newly formed C2-C3 single bond in the diradical intermediate, both cis and trans stereoisomers of 1,2-diphenylcyclobutane are produced.[1]

-

Polymerization Initiation: In what is known as the Mayo mechanism, the diradical can be trapped by another styrene monomer, initiating a chain polymerization process.[7][8] Computational studies have shown that the energy barrier for ring closure to form 1,2-diphenylcyclobutane is lower than that for closure to the Diels-Alder adduct, which is another key intermediate in the thermal polymerization of styrene.[8]

The stereochemical outcome of the thermal reaction is influenced by the reaction conditions. For instance, thermal dimerization conducted at 110°C has been reported to yield a cis/trans ratio of approximately 1:2, favoring the more thermodynamically stable trans isomer.[5]

Part 2: The Photochemical [2+2] Cycloaddition Mechanism

Photochemical methods offer an alternative route to 1,2-diphenylcyclobutane, often with different stereochemical outcomes compared to the thermal process.[2] This pathway can be initiated either by direct UV excitation of styrene or, more commonly and with greater control, through photosensitization using visible light.[1][9]

The photosensitized mechanism relies on a photocatalyst (PC) that absorbs light and is promoted to an excited state (PC). This excited sensitizer then transfers its energy to a ground-state styrene molecule, generating an excited-state styrene molecule (styrene), typically in the triplet state.[1][10]

This excited styrene* is highly reactive and behaves like a diradical. It adds to a second, ground-state styrene molecule to form the same 1,4-diradical intermediate encountered in the thermal pathway.[1] From this common intermediate, ring closure occurs to yield the cis and trans products.

The key advantage of the photochemical approach is that reaction conditions, such as the choice of photosensitizer and solvent, can significantly influence the product distribution.[2][11] Studies have shown that direct photolysis tends to favor the formation of the cis isomer, whereas triplet-sensitized reactions can favor the trans isomer.[2] This control is attributed to the different spin states and geometries of the intermediates involved in each process.

Part 3: Stereochemical Control and Isomerization

The ratio of cis to trans 1,2-diphenylcyclobutane is not fixed but is a direct consequence of the reaction methodology. The thermodynamic landscape favors the trans isomer due to reduced steric strain between the two phenyl groups. The kinetic product, however, can vary.

| Synthesis Method | Predominant Isomer(s) | Rationale | Reference(s) |

| Thermal (110°C) | trans favored (~2:1) | The reaction approaches thermodynamic equilibrium, favoring the more stable trans isomer. | [5] |

| Direct Photolysis (UV) | cis favored | Believed to proceed through a singlet excited state, where a concerted or near-concerted pathway may favor the cis geometry. | [2] |

| Sensitized Photolysis | trans often favored | Proceeds via a triplet-state diradical which has a longer lifetime, allowing for equilibration to the more stable trans conformation before ring closure. | [1][2] |

Furthermore, the less stable cis isomer can be converted to the trans isomer. This isomerization can be achieved by heating, which provides enough energy to cleave the C1-C2 bond, reform the 1,4-diradical intermediate, and allow for re-closure to the more stable trans product.[5] A highly effective method for this conversion is base-catalyzed equilibration using a strong base like potassium t-butoxide in DMSO, which strongly favors the formation of the trans isomer.[5]

Part 4: Experimental Protocols

The following protocols are generalized methodologies based on established literature. Researchers should optimize conditions for their specific substrates and equipment.

Protocol 1: Thermal Synthesis of 1,2-Diphenylcyclobutane

This protocol aims to produce a mixture of cis- and trans-1,2-diphenylcyclobutane via thermal dimerization.[5]

Workflow Diagram

Methodology:

-

Preparation: Place freshly distilled styrene (e.g., 10 mL) into a heavy-walled glass pressure vessel equipped with a magnetic stir bar.

-

Inerting: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can lead to oxidative side products and radical scavenging.

-

Reaction: Place the vessel in a preheated oil bath at 110-120°C.

-

Duration: Allow the reaction to proceed with stirring for 24 to 48 hours. The progress can be monitored by taking small aliquots and analyzing them via GC-MS or ¹H NMR.

-

Workup: After cooling to room temperature, open the vessel. The crude product will be a viscous mixture of unreacted styrene, the desired dimers, and polystyrene oligomers.

-

Purification: Concentrate the mixture under reduced pressure to remove most of the unreacted styrene. The residue can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the cis and trans isomers from each other and from oligomeric byproducts.

Protocol 2: Photosensitized Synthesis of 1,2-Diphenylcyclobutane

This protocol uses a photocatalyst and visible light to drive the cycloaddition, offering an alternative to high temperatures.[1][10]

Methodology:

-

Solution Preparation: In a quartz reaction vessel, dissolve styrene (e.g., 1.0 mmol) and a suitable organophotocatalyst (e.g., 4CzIPN, 1-5 mol%) in a degassed solvent (e.g., acetonitrile or benzene). The concentration of styrene should typically be in the range of 0.1-0.5 M.

-

Degassing: Thoroughly degas the solution by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes. Oxygen is an efficient quencher of triplet excited states and must be rigorously excluded.

-

Irradiation: Place the reaction vessel in front of a suitable light source (e.g., a 456 nm LED lamp for many organic photocatalysts) at a controlled temperature (often room temperature). Ensure the vessel is stirred continuously to provide uniform irradiation.

-

Monitoring: Monitor the reaction's progress by TLC, GC, or ¹H NMR spectroscopy.

-

Workup: Once the starting material is consumed or the reaction has reached a plateau, stop the irradiation.

-

Purification: Remove the solvent under reduced pressure. The crude residue is then purified by flash column chromatography as described in the thermal protocol to isolate the cis and trans products.

Conclusion

The synthesis of 1,2-diphenylcyclobutane from styrene is a fundamentally important reaction that can be achieved through either thermal or photochemical pathways. Both routes converge on a common 1,4-diradical intermediate, yet the conditions leading to its formation dictate the ultimate stereochemical outcome. Thermal methods, proceeding toward thermodynamic equilibrium, typically favor the more stable trans isomer. Photochemical methods, particularly those involving photosensitization, offer a higher degree of control, allowing for the reaction to be performed under mild conditions with the potential to tune the product ratio by careful selection of the catalyst, solvent, and light source. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers aiming to harness this classic cycloaddition for applications in materials science and complex molecule synthesis.

References

-

Golfmann, M., et al. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Angewandte Chemie International Edition, 59(35), 15061-15066. Available at: [Link]

-

Chemistry Stack Exchange. (2024). Mechanism of the thermal polymerization of styrene: What is the position of radical carbon? Available at: [Link]

-

Brown, W. G. (1968). Cyclodimerization of Styrene. Journal of the American Chemical Society, 90(7), 1916-1917. Available at: [Link]

-

Khuong, K. S., Jones, W. H., Pryor, W. A., & Houk, K. N. (2005). The Mechanism of the Self-Initiated Thermal Polymerization of Styrene. Theoretical Solution of a Classic Problem. Journal of the American Chemical Society, 127(4), 1265–1277. Available at: [Link]

-

Khuong, K. S., Jones, W. H., Pryor, W. A., & Houk, K. N. (2005). The mechanism of the self-initiated thermal polymerization of styrene. Theoretical solution of a classic problem. Journal of the American Chemical Society, 127(4), 1265-77. Available at: [Link]

-

Tacke, M., et al. (2011). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 133(43), 17159-17161. Available at: [Link]

-

Farid, S., et al. (1975). Photodimerization of Styrene, p-Methylstyrene, and a-Methylstyrene in the Presence of 1,2,4,5,-Tetrac yanobenzene. Journal of the Chemical Society, Perkin Transactions 2, (11), 1286-1292. Available at: [Link]

-

Wang, Z., et al. (2022). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Green Chemistry, 24(10), 4082-4089. Available at: [Link]

-

ACS Publications. (n.d.). 1,2-Diphenylcyclobutene | The Journal of Organic Chemistry. Available at: [Link]

-

Samanta, A., et al. (2022). Tuning light-driven oxidation of styrene inside water-soluble nanocages. Nature Communications, 13(1), 724. Available at: [Link]

-

Chemistry Stack Exchange. (2015). Mechanism of styrene dimerization. Available at: [Link]

-

ResearchGate. (n.d.). Thermal polymerization of styrene — the formation of oligomers and intermediates, 1. Discontinuous polymerization up to high conversions. Available at: [Link]

-

ResearchGate. (n.d.). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Available at: [Link]

-

Golfmann, M., et al. (2020). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link]

-

Arts, M., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 14(20), 5489-5494. Available at: [Link]

-

ResearchGate. (n.d.). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer. Available at: [Link]

-

Janssen, M. A. C. H., et al. (2024). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. European Journal of Organic Chemistry, 27(1), e202400797. Available at: [Link]

-

PubChem. (n.d.). 1,2-Diphenylcyclobutane. Available at: [Link]

-

Dan, L., et al. (2020). Stereoretention in styrene heterodimerisation promoted by one-electron oxidants. Chemical Science, 11(35), 9476-9483. Available at: [Link]

-

precisionFDA. (n.d.). 1,2-DIPHENYLCYCLOBUTANE, TRANS-. Available at: [Link]

-

ResearchGate. (n.d.). Dimerization of styrene to 1,3-diphenyl-1-butene catalyzed by palladium–Lewis acid in ionic liquid. Available at: [Link]

-

Grantham, H., & Kimber, M. (2021). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at: [Link]

-

Mayo, F. R. (1953). The dimerization of styrene. Journal of the American Chemical Society, 75(24), 6133-6141. Available at: [Link]

-

Grantham, H., & Kimber, M. (2021). Dimeric cyclobutane formation under continuous flow conditions using organophotoredox catalysed [2+2]-cycloaddition. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Available at: [Link]

-

PubChem. (n.d.). trans-1,2-Diphenylcyclobutane. Available at: [Link]

-

Cheméo. (n.d.). Cyclobutane, 1,2-diphenyl, cis - Chemical & Physical Properties. Available at: [Link]

-

Mohring, J. R., et al. (1998). Experimental Organic Chemistry A Balanced Approach: Macroscale and Microscale. W.H. Freeman. Available at: [Link]

-

Arts, M., et al. (2023). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 14(20), 5489-5494. Available at: [Link]

-

Bellus, D., et al. (1979). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2, 159-161. Available at: [Link]

Sources

- 1. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. 1,2-Diphenylcyclobutane | C16H16 | CID 140640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. trans-1,2-Diphenylcyclobutane | C16H16 | CID 11954175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. The mechanism of the self-initiated thermal polymerization of styrene. Theoretical solution of a classic problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Buy cis-1,2-Diphenylcyclobutane | 7694-30-6 [smolecule.com]

An In-depth Technical Guide to the Cis-Trans Isomerization of 1,2-Diphenylcyclobutane

This guide provides a comprehensive technical overview of the cis-trans isomerization of 1,2-diphenylcyclobutane, a fundamental process in stereochemistry with significant implications for materials science and organic synthesis. We will explore the core principles governing this transformation, delve into the mechanistic intricacies of both thermal and photochemical isomerization pathways, and present detailed experimental protocols for researchers, scientists, and drug development professionals.

Foundational Concepts: Stereochemistry of 1,2-Diphenylcyclobutane

1,2-Diphenylcyclobutane is a fascinating molecule that exists as two distinct stereoisomers: cis-1,2-diphenylcyclobutane and trans-1,2-diphenylcyclobutane. These isomers share the same molecular formula (C₁₆H₁₆) and connectivity but differ in the spatial arrangement of the two phenyl groups relative to the cyclobutane ring.

-

In the cis isomer , the phenyl groups are positioned on the same side of the cyclobutane ring. This arrangement results in notable steric hindrance between the bulky phenyl groups.

-

In the trans isomer , the phenyl groups are located on opposite sides of the ring, leading to a more thermodynamically stable conformation due to reduced steric strain.

The rigid, puckered structure of the cyclobutane ring prevents free rotation around the carbon-carbon single bonds, making these isomers configurationally stable under normal conditions. However, the application of external energy in the form of heat or light can overcome the energy barrier for bond rotation or cleavage, inducing isomerization between the cis and trans forms.

Thermal Isomerization: A Diradical-Mediated Pathway

Heating cis-1,2-diphenylcyclobutane can induce its conversion to the more stable trans isomer. This process, along with the competing retro-[2+2] cycloaddition to form styrene, proceeds through a common 1,4-diradical intermediate.

The thermal isomerization is typically carried out at elevated temperatures, often exceeding 200°C. The mechanism involves the homolytic cleavage of the C1-C2 bond of the cyclobutane ring, which bears the two phenyl groups. This cleavage generates a 1,4-diradical intermediate where rotation around the remaining single bonds can occur. Subsequent ring closure of this diradical can then lead to the formation of either the cis or the more thermodynamically favored trans isomer.

A key observation is that the thermal isomerization and the fragmentation to styrene often exhibit identical activation energies, providing strong evidence for a shared diradical intermediate.

Experimental Protocol: Base-Catalyzed Thermal Isomerization

A highly effective method for achieving isomerization at lower temperatures involves base catalysis.

Objective: To convert cis-1,2-diphenylcyclobutane to trans-1,2-diphenylcyclobutane.

Materials:

-

cis-1,2-diphenylcyclobutane

-

Potassium t-butoxide (KOtBu)

-

Dimethyl sulfoxide (DMSO)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Extraction and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve cis-1,2-diphenylcyclobutane in anhydrous DMSO.

-

Add a catalytic amount of potassium t-butoxide to the solution.

-

Heat the reaction mixture with stirring. The temperature can be significantly lower than that required for purely thermal isomerization.

-

Monitor the reaction progress using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting trans-1,2-diphenylcyclobutane by column chromatography on silica gel.

Self-Validation: The success of the protocol is validated by the near-complete conversion of the cis isomer to the trans isomer, as confirmed by spectroscopic analysis, with minimal formation of side products. The base-catalyzed equilibration strongly favors the formation of the more stable trans isomer.

Photochemical Isomerization: Harnessing Light Energy

The cis-trans isomerization of 1,2-diphenylcyclobutane can also be initiated by photochemical means, often involving a photosensitizer. This method allows the reaction to proceed at ambient temperatures.

The mechanism of photosensitized isomerization is more complex and involves the formation of an excited-state complex known as an exciplex between the sensitizer and the ground-state cis-1,2-diphenylcyclobutane. The degree of charge transfer within this exciplex is a critical factor that dictates the subsequent reaction pathways.

Upon decay, the exciplex can facilitate the cleavage of the C1-C2 bond in the cyclobutane ring, leading to a radical ion pair. This intermediate can then undergo bond rotation and subsequent ring closure to yield the trans isomer. A competing pathway is the fragmentation of the radical ion pair, leading to the formation of styrene.

The choice of photosensitizer and solvent can significantly influence the ratio of isomerization to fragmentation. For instance, photosensitization by 1-cyanonaphthalene primarily leads to isomerization and ring-splitting, while sensitizers like 1,4-dicyanonaphthalene and 9,10-dicyanoanthracene can also yield 1-phenyltetralin.

Experimental Protocol: Photosensitized Isomerization

Objective: To induce the isomerization of cis-1,2-diphenylcyclobutane to its trans isomer using a photosensitizer.

Materials:

-

cis-1,2-diphenylcyclobutane

-

Photosensitizer (e.g., 1-cyanonaphthalene)

-

Spectroscopic grade solvent (e.g., acetonitrile or benzene)

-

Photoreactor equipped with a suitable light source (e.g., a medium-pressure mercury lamp with a Pyrex filter)

-

Quartz or Pyrex reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Analytical instruments for monitoring (HPLC, GC-MS)

Procedure:

-

Prepare a solution of cis-1,2-diphenylcyclobutane and the photosensitizer in the chosen solvent in the reaction vessel. The concentration should be optimized based on the light source and reactor geometry.

-

Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited states by oxygen.

-

Irradiate the solution in the photoreactor at a constant temperature (typically room temperature).

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC or GC-MS to determine the ratio of cis and trans isomers and any fragmentation products.

-

Once the desired conversion is achieved, stop the irradiation.

-

Remove the solvent under reduced pressure.

-

Purify the product mixture using column chromatography to separate the trans-1,2-diphenylcyclobutane from the remaining cis isomer and the photosensitizer.

Self-Validation: The protocol is validated by observing the formation of the trans isomer and styrene over time upon irradiation. Control experiments without the photosensitizer or without light should show no reaction, confirming the photochemical nature of the process.

Comparative Analysis of Isomerization Pathways

| Feature | Thermal Isomerization | Photochemical Isomerization |

| Activation Method | Heat (typically > 200°C) | Light (often with a photosensitizer) |

| Intermediate | 1,4-Diradical | Exciplex, Radical Ion Pair |

| Reaction Conditions | High temperature | Ambient temperature |

| Selectivity | Primarily driven by thermodynamics, favoring the more stable trans isomer. | Can be influenced by the choice of sensitizer and solvent, affecting the ratio of isomerization to fragmentation. |

| Side Reactions | Retro-[2+2] cycloaddition to form styrene is a major competing reaction. | Ring-splitting to form styrene is also a common side reaction. |

Mechanistic Diagrams

Caption: Thermal isomerization pathway of 1,2-diphenylcyclobutane.

Caption: Photosensitized isomerization pathway of 1,2-diphenylcyclobutane.

Applications and Future Outlook

The study of cis-trans isomerization in 1,2-diphenylcyclobutane and related systems has significant implications in various fields:

-

Materials Science: The cyclobutane ring can act as a mechanophore, a mechanically responsive unit that can undergo chemical transformations upon the application of external force. This property is being explored in the development of self-healing polymers and stress-sensing materials.

-

Organic Synthesis: 1,2-diphenylcyclobutane serves as a valuable intermediate in the synthesis of more complex organic molecules.

-

Drug Development: The rigid cyclobutane scaffold is increasingly being incorporated into drug candidates to lock in specific conformations and improve pharmacological properties. Understanding the stereochemical stability of such structures is crucial.

The continued investigation into the nuances of cis-trans isomerization, including the development of more efficient and selective methods, will undoubtedly lead to new advancements in these and other scientific disciplines.

References

- Pac, C., Fukunaga, T., Ohtsuki, T., & Sakurai, H. (1984).

Photochemical [2+2] cycloaddition of styrene to form cyclobutanes.

An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Styrene for the Synthesis of Cyclobutanes

Introduction: The Enduring Relevance of the Cyclobutane Scaffold

The cyclobutane ring, a four-membered carbocycle, is a deceptively simple yet powerful structural motif in modern chemistry. Its inherent ring strain and unique puckered three-dimensional geometry offer medicinal chemists a valuable tool for designing novel therapeutics with improved pharmacological properties.[1] Cyclobutane-containing compounds are found in a variety of natural products and have been incorporated into numerous drug candidates to enhance metabolic stability, modulate conformation, and serve as bioisosteres for other chemical groups.[1][2][3] Among the synthetic methodologies available, the photochemical [2+2] cycloaddition of alkenes stands as the most prominent and direct route to this valuable scaffold.[2][4]

This technical guide provides a comprehensive exploration of the photochemical [2+2] cycloaddition of styrene and its derivatives. Moving beyond a simple recitation of facts, this document delves into the underlying mechanistic principles, explains the causality behind experimental choices, and offers field-proven insights for researchers, scientists, and drug development professionals seeking to harness this powerful transformation. We will examine the core mechanisms, the critical factors governing selectivity, detailed experimental protocols, and the application of this chemistry in the synthesis of complex molecules.

Mechanistic Foundations: From Photon Absorption to Ring Formation

The [2+2] cycloaddition is a cornerstone of photochemistry, representing a reaction that is photochemically allowed but typically forbidden under thermal conditions according to the Woodward-Hoffmann rules. The transformation can be initiated through several distinct pathways, with the choice of pathway profoundly influencing the reaction's efficiency, selectivity, and substrate scope.

The Triplet State: The Workhorse of Styrene Cycloaddition

For styrene and its derivatives, the most common and synthetically useful mechanism proceeds through the triplet excited state (T₁). The journey to this reactive intermediate can begin in two ways:

-

Direct Excitation: The styrene molecule directly absorbs a high-energy UV photon, promoting it to an excited singlet state (S₁). Through a process called intersystem crossing (ISC), the spin of the excited electron flips, populating the more stable and longer-lived triplet state (T₁).

-

Photosensitization (Energy Transfer): A more modern and versatile approach involves a "photosensitizer." This molecule absorbs lower-energy light (often in the visible spectrum), undergoes ISC to its triplet state, and then transfers its energy to a ground-state styrene molecule in a process known as triplet-triplet energy transfer.[5][6] This method offers significant advantages, including the use of less damaging visible light and the ability to engage substrates that do not absorb UV light efficiently.[5]

Once the styrene triplet state is formed, it behaves like a 1,4-biradical.[7][8] This biradical intermediate attacks a second, ground-state styrene molecule in a stepwise fashion to form a new, more stable 1,4-biradical intermediate. The final, irreversible ring-closing step then yields the cyclobutane product.

The Radical Cation Pathway: An Alternative Route

An alternative mechanism, enabled by photoredox catalysis, involves a photoinduced electron transfer (PET) event. In this scenario, an excited photocatalyst oxidizes the styrene to a styrene radical cation.[9][10] This highly reactive species can then undergo cycloaddition with a neutral styrene molecule. This pathway is particularly effective for electron-rich styrenes and has been used to achieve crossed intermolecular cycloadditions that are otherwise challenging.[9][11]

Diagram 1: General Mechanism for Photosensitized [2+2] Cycloaddition

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Degradation of Polystyrene and the Formation of 1,2-Diphenylcyclobutane

Executive Summary

Polystyrene (PS) is a cornerstone of the modern plastics industry, valued for its versatility, low cost, and excellent physical properties. However, its inherent thermal instability presents significant challenges during processing and recycling, and a profound understanding of its degradation pathways is critical for optimizing these processes and mitigating environmental impact. This technical guide provides a comprehensive examination of the thermal degradation of polystyrene, governed by a complex free-radical chain mechanism. We will dissect the initiation, propagation, and termination steps that lead to a spectrum of volatile products, including the monomer, dimer, and trimer. A special focus is placed on elucidating the specific mechanistic pathway leading to the formation of 1,2-diphenylcyclobutane, a notable dimeric product whose formation provides insight into the nuanced intramolecular reactions that occur during pyrolysis. This document is intended for researchers, polymer scientists, and chemical engineers seeking a detailed, mechanistically-grounded understanding of polystyrene's behavior at elevated temperatures.

Introduction to Polystyrene: A Polymer Defined by its C-C Backbone

Polystyrene is an aromatic hydrocarbon polymer synthesized from the monomer styrene. Its backbone is composed entirely of carbon-carbon single bonds, a structure that confers chemical resistance but also dictates its degradation behavior. The vast majority of commercial polystyrene is atactic, meaning the phenyl groups are randomly oriented along the polymer chain, resulting in an amorphous solid.

The thermal processing of polystyrene, whether for molding, extrusion, or chemical recycling via pyrolysis, inevitably exposes the material to temperatures that can initiate decomposition. Unlike condensation polymers, which may degrade via hydrolysis, polystyrene's degradation is dominated by homolytic cleavage of its robust carbon-carbon bonds, initiating a cascade of free-radical reactions.[1] Understanding this fundamental process is paramount for controlling product distribution in recycling applications and preventing unwanted degradation during manufacturing.

The Core Mechanism: Free-Radical Chain Degradation

The thermal degradation of polystyrene in an inert atmosphere is a classic example of a free-radical chain reaction. The process can be broadly categorized into three distinct phases: initiation, propagation, and termination.

Initiation: The First Break

Initiation is the genesis of the radical process, where the first free radicals are formed. This can occur through two primary pathways:

-

Chain-End Scission: The polymer chains may break at their ends, particularly if initiated by unsaturated end-groups left over from the polymerization process.

-

Random Scission: At sufficiently high temperatures (>300°C), the energy is adequate to cause homolytic cleavage of C-C bonds at random points along the polymer backbone.[2] So-called "weak links," such as head-to-head linkages formed during polymerization termination by radical coupling, are particularly susceptible to scission at lower temperatures (around 280°C) and can be a primary source of initial radicals.[3]

Propagation: The Cascade of Reactions

Once primary radicals are formed, a series of propagation steps ensues, leading to the formation of the major volatile products.

-

Depropagation (Unzipping): A terminal macroradical can undergo sequential beta-scission, effectively "unzipping" to release stable styrene monomer units. This is the dominant pathway for monomer formation.

-

Intramolecular Hydrogen Transfer (Backbiting): A terminal radical can abstract a hydrogen atom from another point within the same chain. This terminates the initial radical site but creates a new, more stable tertiary radical mid-chain. This process is crucial for the formation of non-monomeric products like dimers and trimers.

-

Intermolecular Hydrogen Transfer: A radical on one polymer chain abstracts a hydrogen atom from a neighboring chain, creating a new macroradical and terminating the original one. This leads to a significant decrease in the overall molecular weight of the polymer.

Termination: Ending the Chain

The radical chain reactions cease when two radical species combine. This can occur through:

-

Combination: Two macroradicals combine to form a single, larger chain.

-

Disproportionation: One radical abstracts a hydrogen from another, resulting in one saturated and one unsaturated polymer chain.

The interplay of these reactions dictates the final product distribution.

Figure 1: Simplified workflow of the free-radical thermal degradation of polystyrene.

The Formation of 1,2-Diphenylcyclobutane: A Mechanistic Deep Dive

While styrene monomer, dimers like 1,3-diphenylpropane, and trimers are common degradation products, the formation of cyclic dimers such as 1,2-diphenylcyclobutane reveals a more intricate intramolecular reaction pathway. Its formation is a direct consequence of the "backbiting" mechanism.

The "Backbiting" Pathway to Cyclization

The prevailing mechanism for the formation of 1,2-diphenylcyclobutane involves a specific intramolecular hydrogen transfer followed by radical recombination:

-

Initiation: A primary macroradical is formed through chain scission.

-

Hydrogen Abstraction (1,5-H Transfer): The terminal primary radical (at C1) is highly reactive. It can curl back and abstract a hydrogen atom from the fifth carbon (C5) down the chain. This is sterically favorable and results in the formation of a more stable tertiary benzylic radical at C5.

-

Beta-Scission: The chain then cleaves at the bond between C2 and C3. This step releases a stable oligomer and generates a new macroradical that contains a terminal double bond and a radical at the C4 position.

-

Intramolecular Radical Recombination (Cyclization): The radical at C4 is now perfectly positioned to attack the terminal double bond at C1. This intramolecular addition reaction forms a new carbon-carbon bond, resulting in the stable four-membered ring structure of 1,2-diphenylcyclobutane.

This pathway highlights the competition between depolymerization (which would lead to monomer) and intramolecular transfer/cyclization (which leads to cyclic dimers).

Figure 2: Key reaction steps in the formation of 1,2-diphenylcyclobutane.

Experimental Analysis: Identifying the Products

The gold standard for analyzing the complex mixture of volatile and semi-volatile compounds produced during polystyrene pyrolysis is Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) . This technique provides a robust and self-validating system for identifying degradation products.

-

Expertise & Causality: Py-GC/MS is chosen because it integrates the degradation and analysis into a single, continuous process. The pyrolysis chamber provides the precise thermal energy needed to break down the polymer in a controlled, inert environment. The resulting fragments (the pyrolyzate) are immediately swept by a carrier gas into the GC column, preventing secondary reactions and ensuring the analyzed products are representative of the primary degradation events. The GC separates these compounds based on their boiling points and affinity for the column's stationary phase, and the MS provides definitive identification based on their mass-to-charge ratio and fragmentation patterns.

Protocol: Py-GC/MS Analysis of Polystyrene Pyrolyzate

This protocol describes a typical workflow for the analysis of PS thermal degradation products.

1. Sample Preparation:

- Accurately weigh approximately 100-200 µg of polystyrene into a pyrolysis sample cup.

- Ensure the sample is free of solvents or other contaminants.

2. Pyrolysis Parameters:

- Instrument: Frontier Labs Multi-Shot Pyrolyzer (or equivalent).

- Pyrolysis Temperature: 550°C (A temperature high enough to ensure complete degradation but minimize excessive fragmentation).

- Heating Profile: Single-shot, instantaneous heating.

- Interface Temperature: 300°C.

3. Gas Chromatography Parameters:

- Instrument: Agilent GC (or equivalent) coupled to the pyrolyzer.

- Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness).

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Oven Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 10°C/min to 320°C.

- Final hold: 10 minutes.

- Injector: Split mode, ratio 50:1.

4. Mass Spectrometry Parameters:

- Instrument: Agilent Mass Selective Detector (or equivalent).

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: m/z 35-550.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

5. Data Analysis:

Identify peaks in the total ion chromatogram (TIC).

Compare the mass spectrum of each peak to a reference library (e.g., NIST) for definitive identification of styrene, 1,2-diphenylcyclobutane, and other oligomers.

Figure 3: Experimental workflow for Py-GC/MS analysis of polystyrene degradation products.

Factors Influencing Product Distribution

The relative yields of monomer, dimers (including 1,2-diphenylcyclobutane), and trimers are not fixed but are highly dependent on the reaction conditions.

| Factor | Effect on Product Distribution | Rationale |

| Temperature | Lower temperatures (~370-400°C) favor the formation of styrene monomer and other single aromatic species.[3] Higher temperatures (>500°C) increase the yield of gaseous products and more complex aromatics (dimers, trimers). | At lower temperatures, the dominant reaction is end-chain unzipping, which yields monomer. At higher temperatures, random chain scission becomes more prevalent, and the resulting radicals have sufficient energy to undergo more complex intramolecular and intermolecular reactions, leading to a wider product spectrum. |

| Atmosphere | Inert (N₂, Ar): Promotes the free-radical mechanisms described, yielding styrene, oligomers, and other hydrocarbons.[1] | The absence of oxygen allows the intrinsic thermal degradation pathways to proceed without interference. |

| Oxidative (Air): Leads to the formation of oxygenated compounds like benzaldehyde, acetophenone, and hydroperoxides. Degradation often initiates at lower temperatures.[1] | Free radicals react readily with oxygen to form highly reactive peroxy radicals, which propagate a different set of reactions leading to chain scission and the incorporation of oxygen into the products.[4][5] | |

| Pressure | Higher pressure can increase residence time of primary products in the hot zone, promoting secondary reactions and the formation of heavier compounds and char. |

Conclusion and Outlook

The thermal degradation of polystyrene is a multifaceted process governed by free-radical chemistry. While depolymerization to styrene monomer is a major pathway, intramolecular hydrogen transfer reactions give rise to a significant yield of oligomeric products, including the mechanistically insightful 1,2-diphenylcyclobutane. Understanding the conditions that favor specific pathways is essential for the chemical recycling industry, which aims to convert waste polystyrene back into valuable feedstocks like styrene monomer.

Future research should continue to focus on developing kinetic models that can accurately predict product yields under various process conditions.[6] Furthermore, the exploration of catalytic pyrolysis offers a promising avenue to steer the degradation process toward desired products with higher selectivity and at lower temperatures, enhancing the economic viability and sustainability of polystyrene recycling.

References

-

ResearchGate. (n.d.). The Mechanism of Poly(Styrene) Degradation. Retrieved from [Link]

-

ResearchGate. (2025). Reaction pathways to dimer in polystyrene pyrolysis: A mechanistic modeling study. Retrieved from [Link]

-

ResearchGate. (2025). Formation of styrene monomer, dimer and trimer in the primary volatiles produced from polystyrene pyrolysis in a wire-mesh reactor. Retrieved from [Link]

-

YouTube. (2025). How Does Polystyrene Degrade Under Heat?. Chemistry For Everyone. Retrieved from [Link]

-

PMC. (n.d.). Photodegradation and photostabilization of polymers, especially polystyrene: review. Retrieved from [Link]

-

YouTube. (2025). How Can Polystyrene Be Chemically Degraded?. Chemistry For Everyone. Retrieved from [Link]

-

MDPI. (n.d.). Catalytic Pyrolysis Process to Produce Styrene from Waste Expanded Polystyrene Using a Semi-Batch Rotary Reactor. Retrieved from [Link]

-

ResearchGate. (2015). Photodegradation and Photostabilization of Polystyrene. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of thermal initiation in styrene polymerization1. Retrieved from [Link]

-

ACS Publications. (n.d.). The dimerization of styrene. Journal of the American Chemical Society. Retrieved from [Link]

-

ProQuest. (n.d.). Degradation Mechanism of Expanded Polystyrene (EPS) Foam in Lost Foam Casting, PIPS Approach for Synthesis and Novel Expansion T. Retrieved from [Link]

-

ResearchGate. (n.d.). Biodegradation of polyethylene and polystyrene: From microbial deterioration to enzyme discovery. Retrieved from [Link]

-

e-Publications@Marquette. (n.d.). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. Retrieved from [Link]

-

Wiley Online Library. (2025). Mechanochemical Degradation of Polystyrene Into Benzene for Recycling and Upcycling. Retrieved from [Link]

-

Sci-Hub. (n.d.). The thermal depolymerization of polystyrene. Part 1.—The reaction mechanism. Retrieved from [Link]

-

PubMed. (2020). Biodegradation of Polystyrene by Pseudomonas Sp. Isolated From the Gut of Superworms (Larvae of Zophobas atratus). Retrieved from [Link]

-

Frontiers. (n.d.). Testicular mitochondrial redox imbalance and impaired oxidative phosphorylation underlie microplastic-induced testicular dysfunction in Wistar rats. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. trace.tennessee.edu [trace.tennessee.edu]

- 3. researchgate.net [researchgate.net]

- 4. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Stereochemistry and conformational analysis of 1,2-diphenylcyclobutane isomers.

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of 1,2-Diphenylcyclobutane Isomers

Authored by a Senior Application Scientist

Introduction: The Significance of the Cyclobutane Motif in Modern Chemistry

The cyclobutane ring, a four-membered carbocycle, is a recurring structural motif in numerous natural products and pharmacologically active compounds. Its inherent ring strain imparts unique chemical reactivity and a defined three-dimensional geometry that can be exploited in drug design to lock in specific conformations, thereby enhancing binding affinity and selectivity for biological targets. The 1,2-diphenylcyclobutane scaffold, in particular, serves as a classic model system for fundamental studies in stereochemistry, photochemistry, and conformational analysis. An understanding of the subtle interplay between steric and electronic effects in these isomers is paramount for researchers in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the stereochemical and conformational nuances of cis- and trans-1,2-diphenylcyclobutane, underpinned by experimental data and mechanistic insights.

Part 1: Stereoisomerism in 1,2-Diphenylcyclobutane

1,2-Diphenylcyclobutane exists as two primary stereoisomers: cis-1,2-diphenylcyclobutane and trans-1,2-diphenylcyclobutane.[1] These isomers exhibit distinct physical properties and chemical reactivity stemming from the different spatial arrangements of their bulky phenyl substituents.

-

cis-1,2-Diphenylcyclobutane : In this isomer, the two phenyl groups are situated on the same side of the cyclobutane ring.[1] This arrangement results in considerable steric hindrance between the phenyl groups.

-

trans-1,2-Diphenylcyclobutane : Conversely, the trans isomer has the phenyl groups on opposite sides of the ring, leading to a more thermodynamically stable structure due to minimized steric strain.[1][2] The trans isomer is chiral and exists as a pair of enantiomers: (1R,2R)-1,2-diphenylcyclobutane and (1S,2S)-1,2-diphenylcyclobutane.

Caption: Stereoisomers of 1,2-diphenylcyclobutane.

Part 2: Conformational Analysis: A Tale of Two Isomers

The cyclobutane ring is not planar; it adopts a puckered conformation to alleviate angular and torsional strain.[2] The degree of puckering and the preferred orientation of substituents are critical determinants of the molecule's overall energy and reactivity.

The Conformation of trans-1,2-Diphenylcyclobutane

Spectroscopic evidence, primarily from Nuclear Magnetic Resonance (NMR) studies, indicates that trans-1,2-diphenylcyclobutane adopts a relatively rigid, puckered conformation.[3][4] In this preferred conformation, both bulky phenyl groups occupy pseudo-diequatorial positions to minimize steric interactions.[3][4] This diequatorial arrangement is the key to the enhanced thermodynamic stability of the trans isomer.[2]

The Dynamic Conformation of cis-1,2-Diphenylcyclobutane

In stark contrast, cis-1,2-diphenylcyclobutane is conformationally mobile. It undergoes a rapid ring-flipping process between two equivalent puckered conformations.[1][3] In each of these conformations, one phenyl group is in a pseudo-axial position while the other is in a pseudo-equatorial position.[3][4] This dynamic equilibrium is a direct consequence of the significant steric strain that would arise if both phenyl groups were forced into adjacent pseudo-equatorial positions on the same face of the ring.

Caption: Conformational preferences of 1,2-diphenylcyclobutane isomers.

Part 3: Experimental Methodologies

A combination of synthetic, spectroscopic, and crystallographic techniques is employed to study the 1,2-diphenylcyclobutane isomers.

Synthesis and Isomer Separation

The synthesis of 1,2-diphenylcyclobutane isomers can be achieved through various methods, with photochemical [2+2] cycloaddition being a prominent approach.[5]

Protocol 1: Photochemical [2+2] Cycloaddition of Styrene This method typically yields a mixture of cis and trans isomers.

-

Reaction Setup : A solution of styrene in a suitable solvent (e.g., benzene or cyclohexane) is prepared in a quartz reaction vessel.

-

Photosensitization : A photosensitizer, such as benzophenone, can be added to facilitate the reaction, particularly for the formation of the trans isomer.

-

Irradiation : The reaction mixture is irradiated with UV light (e.g., from a medium-pressure mercury lamp) for a specified period.

-

Workup and Purification : The solvent is removed under reduced pressure, and the resulting mixture of isomers is separated using column chromatography on silica gel or alumina.

Protocol 2: Catalytic Hydrogenation of 1,2-Diphenylcyclobutene This method offers a stereoselective route to the cis isomer.

-

Catalyst Preparation : A hydrogenation catalyst, such as platinum oxide or palladium on carbon, is suspended in a suitable solvent (e.g., ethanol or ethyl acetate).[2]

-

Reaction : 1,2-Diphenylcyclobutene is added to the catalyst suspension.

-

Hydrogenation : The reaction mixture is subjected to a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring until the theoretical amount of hydrogen is consumed.[2]

-

Filtration and Purification : The catalyst is removed by filtration, and the solvent is evaporated to yield cis-1,2-diphenylcyclobutane, which can be further purified by recrystallization.[2]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers in solution and for elucidating their conformations.[3][4]

-

¹H NMR : The chemical shifts and coupling constants of the methine and methylene protons of the cyclobutane ring are highly informative. In the trans isomer, the diequatorial arrangement of the phenyl groups leads to a distinct set of coupling constants compared to the time-averaged signals observed for the rapidly flipping cis isomer.[3][4] High-resolution NMR (e.g., 600 MHz) combined with homodecoupling experiments allows for the determination of all JHH coupling constants, providing detailed conformational insights.[3]

-

¹³C NMR : The chemical shifts of the cyclobutane ring carbons also differ between the two isomers.

-

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments can provide through-space correlations between protons, offering definitive proof of the relative stereochemistry.

| Isomer | Phenyl Group Conformation | ¹H NMR Characteristics |

| trans | Diequatorial | Rigid, distinct multiplets for methine and methylene protons.[3] |

| cis | Flipping (Pseudo-axial/Pseudo-equatorial) | Time-averaged signals, often appearing as three multiplets.[3] |

Crystallographic Analysis

X-ray crystallography provides unambiguous, high-resolution structural data for the isomers in the solid state.[2] It is considered the gold standard for confirming the absolute stereochemistry and detailed conformational features, such as bond lengths, bond angles, and the precise puckering of the cyclobutane ring.[2][6]

Caption: Experimental workflow for the study of 1,2-diphenylcyclobutane isomers.

Conclusion

The stereochemical and conformational analysis of 1,2-diphenylcyclobutane isomers provides a fascinating case study in the principles of organic chemistry. The interplay of steric hindrance and ring strain dictates the distinct properties and behaviors of the cis and trans forms. A multi-pronged experimental approach, combining targeted synthesis with advanced spectroscopic and crystallographic techniques, is essential for a thorough understanding of these fundamental molecular systems. The insights gained from such studies are invaluable for the rational design of novel therapeutics and functional materials.

References

-

Cyclobutane, 1,2-diphenyl, cis. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

-

Hamid Raza, G., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

-

Hamid Raza, G., Bella, J., & Segre, A. L. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Retrieved from [Link]

-

Ben-Efraim, D. A., & Arad-Yellin, R. (1988). A dynamic nmr study of restricted rotation of two substituted phenyl groups in a c/s 1,2-diphenylcyclobutane. Weizmann Research Portal. Retrieved from [Link]

-

PubChem. (n.d.). trans-1,2-Diphenylcyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

1,2-Diphenylcyclobutene | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

1,2-DIPHENYLCYCLOBUTANE, TRANS-. (n.d.). precisionFDA. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Diphenylcyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Janssen, M. A. C. H., et al. (2024). High-Pressure-Mediated Fragment Library Synthesis of 1,2-Disubsituted Cyclobutane Derivatives. European Journal of Organic Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). 1,2-Diphenylcyclobutane (HMDB0031821). Retrieved from [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). RSC Publishing. Retrieved from [Link]

-

Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. mediaTUM. Retrieved from [Link]

-

NMR Spectroscopy of Cyclobutanes | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

X-Ray crystal structure of 1,2-disubstituted cyclobutane cis-7 a. (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. (n.d.). Retrieved from [Link]

-

Single-Crystal X-ray Diffraction Analysis of Inclusion Complexes of Triflate-Functionalized Pillar[4]arenes with 1,4-Dibromobutane and n-Hexane Guests. (n.d.). MDPI. Retrieved from [Link]

Sources

Physical and chemical properties of cis-1,2-diphenylcyclobutane

An In-depth Technical Guide to the Physical and Chemical Properties of cis-1,2-Diphenylcyclobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of cis-1,2-diphenylcyclobutane (C₁₆H₁₆), a significant carbocyclic compound with unique stereochemical and reactive properties. The document delves into its molecular structure, conformational dynamics, and key synthesis methodologies. A detailed examination of its physical and spectroscopic characteristics is presented, supported by tabulated data and spectral analysis. The guide further explores its chemical reactivity, including thermal and photochemical isomerization, and its emerging role as a mechanophore. Potential applications in organic synthesis, materials science, and as a structural motif in medicinal chemistry are discussed, offering insights for professionals in research and drug development.

Introduction to cis-1,2-Diphenylcyclobutane

Cis-1,2-diphenylcyclobutane is an organic compound featuring a four-membered cyclobutane ring substituted with two phenyl groups at adjacent carbons in a cis configuration.[1] This arrangement, where the phenyl groups reside on the same face of the ring, imparts significant steric strain and unique conformational properties that distinguish it from its more stable trans isomer.[1][2] The study of cis-1,2-diphenylcyclobutane is crucial for understanding fundamental concepts in stereochemistry, ring strain, and reaction mechanisms, particularly in photochemistry and polymer science. Its constrained yet dynamic structure makes it a valuable intermediate in organic synthesis and a compelling building block for advanced materials and pharmacologically active molecules.[1][3]

Molecular Structure and Stereochemistry

Nomenclature and Formula

The systematic IUPAC name for this compound is cis-1,1'-(1,2-cyclobutanediyl)dibenzene.[1] It is also commonly referred to as rel-1,1'-(1R,2S)-1,2-Cyclobutanediylbis-benzene.[4]

Three-Dimensional Conformation

Unlike a planar representation, the cyclobutane ring is inherently puckered, adopting a "butterfly-like" conformation to alleviate angular and torsional strain.[1] In the cis isomer, this puckering leads to a dynamic equilibrium between two equivalent conformations. In each conformation, one phenyl group occupies a pseudo-axial position while the other is in a pseudo-equatorial position.[9][10] This is in contrast to the trans isomer, which strongly prefers a rigid conformation with both phenyl groups in pseudo-di-equatorial positions to minimize steric hindrance.[9][10]

The energy barrier for the ring inversion in cis-1,2-diphenylcyclobutane is relatively low, allowing for rapid fluctuation between these two states at room temperature.[1] This dynamic behavior is a key feature of its chemistry and is readily observable through techniques like variable temperature NMR spectroscopy.[1]

Sources

- 1. Buy cis-1,2-Diphenylcyclobutane | 7694-30-6 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CIS-1,2-DIPHENYLCYCLOBUTANE-D5 CAS#: 7694-30-6 [amp.chemicalbook.com]

- 5. Cyclobutane, 1,2-diphenyl, cis [webbook.nist.gov]

- 6. Cyclobutane, 1,2-diphenyl, cis - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1,2-Diphenylcyclobutane | C16H16 | CID 140640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,2-DIPHENYLCYCLOBUTANE, CIS- [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Ring strain and stability of the 1,2-diphenylcyclobutane structure

An In-Depth Technical Guide to the Ring Strain and Stability of 1,2-Diphenylcyclobutane

Abstract

The cyclobutane motif, a four-membered carbocycle, presents a unique structural scaffold of significant interest in organic and medicinal chemistry.[1][2] Its inherent ring strain governs its conformation, stability, and reactivity, offering a powerful tool for molecular design. This guide provides a detailed examination of 1,2-diphenylcyclobutane as a model system for understanding the interplay between ring strain and substituent effects. We will dissect the structural nuances of its cis and trans stereoisomers, explore the thermodynamic principles dictating their relative stability, and detail the experimental and computational methodologies employed for their characterization. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this fundamental chemical structure.

The Foundational Principles of Cyclobutane Ring Strain

In organic chemistry, ring strain is the instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[3] For sp³-hybridized carbon atoms, the ideal tetrahedral bond angle is 109.5°. The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, is second only to cyclopropane in the hierarchy of strained monocarbocycles.[3][4][5] This substantial strain is a composite of two primary factors:

-

Angle Strain (Baeyer Strain): If cyclobutane were a perfect planar square, the internal C-C-C bond angles would be 90°, a significant deviation from the ideal 109.5°.[3][5] This compression of bond angles forces the carbon bonding orbitals into a less effective overlap, increasing the molecule's potential energy.

-

Torsional Strain (Pitzer Strain): A planar conformation would also force all eight C-H bonds on adjacent carbon atoms into an eclipsed arrangement, creating repulsive steric interactions and further destabilizing the molecule.[3][5]

To mitigate this torsional strain, the cyclobutane ring adopts a non-planar, puckered or "butterfly-like" conformation.[5][6] This puckering slightly decreases the C-C-C bond angles to around 88°, which marginally increases angle strain, but the energetic benefit of relieving the eclipsing interactions is far more significant.[4] This delicate balance results in a dynamic, puckered equilibrium structure.[7]

A Comparative Analysis of 1,2-Diphenylcyclobutane Stereoisomers

The introduction of two bulky phenyl substituents at the 1 and 2 positions creates two distinct stereoisomers, cis-1,2-diphenylcyclobutane and trans-1,2-diphenylcyclobutane, whose stability and conformation are dictated by the spatial arrangement of these groups.[8]

The Thermodynamically Favored trans Isomer

The trans isomer, with the two phenyl groups on opposite sides of the cyclobutane ring, is the more thermodynamically stable of the two.[9][10][11] Spectroscopic analysis, particularly ¹H NMR, reveals that the trans isomer strongly prefers a conformation where both phenyl groups occupy pseudo-di-equatorial positions.[9][12][13] This arrangement maximizes the distance between the bulky substituents, minimizing steric hindrance and resulting in a relatively rigid and stable structure.[9][13]

The Sterically Strained cis Isomer

In the cis isomer, the phenyl groups are situated on the same face of the ring, leading to significant steric repulsion.[8][9] Unlike the rigid trans isomer, the cis isomer is conformationally flexible. It exists as a dynamic equilibrium, rapidly fluctuating between two equivalent puckered forms.[12][13] In each of these conformations, one phenyl group occupies a pseudo-equatorial position while the other is forced into a less stable pseudo-axial position.[12][13] This unavoidable steric clash is the primary reason for its lower stability compared to the trans isomer.

The structural and stability differences are summarized in the table below.

| Feature | cis-1,2-Diphenylcyclobutane | trans-1,2-Diphenylcyclobutane |

| Phenyl Group Orientation | Same side of the ring | Opposite sides of the ring |

| Predominant Conformation | Dynamic equilibrium: one phenyl pseudo-axial, one pseudo-equatorial[12][13] | Rigid: both phenyl groups pseudo-di-equatorial[9][12][13] |

| Relative Stability | Less stable (higher energy) | More stable (lower energy)[9][11][14] |

| Primary Strain Contributor | High steric strain between adjacent phenyl groups | Minimized steric strain |

Synthesis and Isomerization Pathways

The synthesis of 1,2-diphenylcyclobutane often yields a mixture of isomers, the ratio of which can be influenced by the reaction mechanism. The inherent instability of the cis isomer allows for its conversion to the more stable trans form.

Synthetic Methodologies

A primary route to 1,2-diphenylcyclobutanes is the [2+2] cycloaddition of styrene, which can be initiated thermally or photochemically.[9][15]

-

Thermal Dimerization: Heating styrene at elevated temperatures (e.g., 110°C) proceeds through a 1,4-diradical intermediate, typically producing a mixture of cis and trans isomers.[9]

-

Photochemical Dimerization: UV irradiation of styrene, often in the presence of a photosensitizer, can also lead to the formation of both isomers, with reaction conditions influencing the product ratio.[16]

An alternative stereoselective synthesis involves the catalytic hydrogenation of 1,2-diphenylcyclobutene. This method typically favors the formation of the cis isomer due to the delivery of hydrogen from one face of the planar precursor.[9]

Isomerization Reactions

The energetic difference between the isomers allows for the conversion of the cis form to the more stable trans form through several methods:

-

Thermal Isomerization: Heating the cis isomer above 200°C can induce homolytic cleavage of the C1-C2 bond to form the same 1,4-diradical intermediate seen in styrene dimerization. Bond rotation followed by ring reclosure yields the trans isomer.[9] A competing reaction from this intermediate is fragmentation back to two molecules of styrene.[9]

-

Base-Catalyzed Isomerization: A highly effective method involves treating cis-1,2-diphenylcyclobutane with a strong base, such as potassium t-butoxide in DMSO. This process strongly favors the formation of the thermodynamically preferred trans isomer.[9]

-

Photosensitized Isomerization: This process involves the formation of an excited-state complex (exciplex) between the cis isomer and a sensitizer. Decay of this complex can facilitate bond cleavage and subsequent reclosure to the trans isomer.[9]

Experimental Protocols for Characterization

Distinguishing between the cis and trans isomers and confirming their conformations requires robust analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for characterizing the isomers in solution.[12] The different chemical environments and spatial relationships of the protons in the cis and trans isomers lead to distinct spectra.

-

Causality: The puckered nature of the ring and the pseudo-axial/equatorial positioning of substituents result in specific dihedral angles between adjacent protons. According to the Karplus relationship, these angles directly correlate with the magnitude of the vicinal proton-proton coupling constants (³JHH).

-

Protocol: A full spectral analysis, often requiring 600 MHz or higher field strength and techniques like COSY and homodecoupling, is performed.[12] By measuring all J-coupling constants, one can calculate the dihedral angles and definitively assign the conformation (e.g., pseudo-di-equatorial phenyls in the trans isomer).[9][12][13]

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural data in the solid state.[9]

-

Causality: The diffraction pattern of X-rays passing through a crystal is directly related to the electron density and thus the precise location of each atom in the molecule.

-

Protocol: Suitable single crystals are grown, typically by slow evaporation from a solution. The crystal is mounted and irradiated with X-rays. The resulting diffraction data is processed to generate a three-dimensional model of the molecule, confirming stereochemistry, bond lengths, and the exact puckering angle of the cyclobutane ring.[17][18][19] For cis-1,2-diphenylcyclobutane, crystallographic data confirms the C-C-C bond angles are compressed to ~88-90°.[6]

Protocol: Base-Catalyzed Isomerization of cis- to trans-1,2-Diphenylcyclobutane

This protocol describes a self-validating system where the conversion can be monitored over time to confirm the shift towards the thermodynamic minimum.

| Step | Procedure | Rationale / Validation |

| 1. Preparation | In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve cis-1,2-diphenylcyclobutane (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO). | Anhydrous conditions are critical as the strong base, potassium t-butoxide, is moisture-sensitive. |

| 2. Reaction | Add potassium t-butoxide (KOtBu, ~1.1 eq) to the solution. Stir the reaction mixture at room temperature. | KOtBu is a strong, non-nucleophilic base that can deprotonate the benzylic proton, initiating the equilibration process. |

| 3. Monitoring | Periodically withdraw small aliquots from the reaction mixture. Quench with a weak acid (e.g., dilute HCl) and extract with an organic solvent (e.g., diethyl ether). | The reaction progress is monitored to determine the point of equilibrium. ¹H NMR or GC analysis of the aliquots will show the changing ratio of cis to trans isomers. |

| 4. Workup | Once equilibrium is reached (as determined by monitoring), pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry over Na₂SO₄, and concentrate in vacuo. | Standard aqueous workup to remove the base and DMSO. |

| 5. Purification | Purify the resulting product mixture via column chromatography on silica gel. | The cis and trans isomers have different polarities and can be separated, allowing for the isolation of the pure trans isomer. |

Relevance in Medicinal Chemistry and Drug Development

The rigid, three-dimensional nature of the cyclobutane ring makes it an increasingly valuable scaffold in drug design, a concept often termed "escaping flatland" to move away from planar aromatic structures.[20] The 1,2-disubstituted pattern, as seen in 1,2-diphenylcyclobutane, is particularly useful for orienting key pharmacophoric groups in a precise stereochemical arrangement.[1][4]

Key applications include:

-

Conformational Restriction: Replacing a flexible alkyl chain with a cyclobutane ring locks the molecule into a more defined conformation. This can reduce the entropic penalty of binding to a biological target, thereby increasing potency.[1][4][21]

-

Bioisosteric Replacement: The cyclobutane ring can serve as a non-planar isostere for alkenes, gem-dimethyl groups, or even phenyl rings, which can lead to improved metabolic stability, solubility, and other desirable pharmacokinetic properties.[1][21]

-

Metabolic Stability: The introduction of a strained ring can block sites of metabolism, preventing enzymatic degradation and extending the half-life of a drug candidate.[1][4]

-

Vectorial Orientation: The defined cis and trans geometries allow medicinal chemists to precisely direct substituents into specific binding pockets of a target protein, optimizing molecular interactions.[4]

The principles of stability and conformation detailed for 1,2-diphenylcyclobutane serve as a critical foundation for the rational design of more complex, biologically active molecules that leverage the unique properties of the cyclobutane core.

References

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

-

Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Mechanisms of Styrene Dimerization. Scribd. [Link]

-

Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link]

-

Cyclobutane, 1,2-diphenyl, cis - Chemical & Physical Properties. Cheméo. [Link]

-

Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. ACS Publications. [Link]

-

Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]

-

Ring strain. Wikipedia. [Link]

-

A dynamic nmr study of restricted rotation of two substituted phenyl groups in a c/s 1,2-diphenylcyclobutane. Weizmann Institute of Science. [Link]

- General Remarks 1H NMR spectra were recorded on a Bruker DPX 400 MHz spectrometer in chloroform-d3. Unknown Source. [No URL available]

-

Efficient intramolecular 2 + 2 photocycloaddition of styrene derivatives toward cyclophanes. OSTI.GOV. [Link]

-

Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. [Link]

-

Photodimerization of styrene, p-methylstyrene, and α-methylstyrene in the presence of 1,2,4,5,-tetracyanobenzene. Sci-Hub. [Link]

-

High‐Pressure‐Mediated Fragment Library Synthesis of 1,2‐Disubsituted Cyclobutane Derivatives. Wiley Online Library. [Link]

-

Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. RSC Publishing. [Link]

-

trans-1,2-Dimethylcyclobutane is more stable than cis-1,2-dimethy... Pearson+. [Link]

-

1,2-Diphenylbutane Properties vs Pressure. Chemcasts. [Link]

-

1,2-Diphenylcyclobutane | C16H16. PubChem. [Link]

-

1,2-Diphenylcyclobutene. ACS Publications. [Link]

-

Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Publishing. [Link]

-

Cis-1,2-dimethylcyclobutane is less stable than its trans isomer... Study.com. [Link]

-

Which is more stable, cis - or trans-1,2-dimethyl cyclobutane and whyh? Allen. [Link]

-

Cyclobutane, 1,2-diphenyl, cis. NIST WebBook. [Link]

-